2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide
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Overview
Description
2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide is a chemical compound with the molecular formula C7H6ClNO3·HBr.
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide is the enzyme 3-hydroxyanthranilate 3,4-dioxygenase . This enzyme is found in the bacterium Ralstonia metallidurans .
Mode of Action
The compound interacts with its target enzyme by catalyzing the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde . This semialdehyde then spontaneously cyclizes to form quinolinate .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of 3-hydroxyanthranilate to quinolinate . Quinolinate is a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .
Result of Action
The result of the compound’s action is the production of quinolinate, an important intermediate in the biosynthesis of NAD+ . This can have significant effects at the molecular and cellular levels, given the crucial role of NAD+ in various cellular processes.
Biochemical Analysis
Biochemical Properties
It is known to interact with the enzyme 3-hydroxyanthranilate 3,4-dioxygenase . This enzyme catalyzes the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde, which spontaneously cyclizes to quinolinate .
Molecular Mechanism
It is known to interact with the enzyme 3-hydroxyanthranilate 3,4-dioxygenase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide typically involves the chlorination of 3-hydroxybenzoic acid followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or an amine source under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-4-chloro-3-hydroxybenzoic acid
- 4-Amino-3-hydroxybenzoic acid
- 3-Amino-4-chlorobenzoic acid
Comparison: 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide is unique due to the presence of both amino and chloro substituents on the benzene ring, which can significantly influence its reactivity and biological activity compared to its analogs. The hydrobromide salt form also enhances its solubility and stability .
Properties
IUPAC Name |
2-amino-4-chloro-3-hydroxybenzoic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3.BrH/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2,10H,9H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWYROJWKWCLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)O)Cl.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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